5-Cyclopentylpyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentyl group and a hydroxyl group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating various central nervous system disorders and other conditions.
5-Cyclopentylpyridin-3-ol can be synthesized through various chemical reactions involving pyridine derivatives and cyclopentyl substituents. It has been referenced in patents and scientific literature, indicating its utility in pharmacological applications.
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. Pyridines are aromatic compounds containing nitrogen atoms in the ring structure, which contribute to their unique chemical properties and biological activities.
The synthesis of 5-cyclopentylpyridin-3-ol typically involves several steps:
One notable method includes the use of cyclopentylamine with pyridine derivatives, where the reaction conditions (temperature, solvent) are optimized for yield and purity. For instance, amidation reactions may be performed under controlled temperatures (50-150 °C) using solvents like dimethylformamide or toluene, along with catalysts such as piperidine or diazabicycloundecene to enhance reaction efficiency .
The molecular formula for 5-cyclopentylpyridin-3-ol is , with a molecular weight of approximately 175.23 g/mol. The compound's structural characteristics contribute to its solubility and reactivity profiles.
5-Cyclopentylpyridin-3-ol can participate in various chemical reactions, including:
For example, when treated with oxidizing agents like chromium trioxide or potassium permanganate, 5-cyclopentylpyridin-3-ol can yield corresponding carbonyl compounds. Reaction conditions must be carefully controlled to avoid overoxidation.
The mechanism of action for 5-cyclopentylpyridin-3-ol in biological systems typically involves interaction with neurotransmitter receptors or enzymes related to neurochemical pathways.
Research indicates that derivatives of pyridine compounds often show activity against targets such as serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
The physical properties of 5-cyclopentylpyridin-3-ol include:
Chemical properties include:
5-Cyclopentylpyridin-3-ol has several potential applications in scientific research:
The compound 5-Cyclopentylpyridin-3-ol (CAS 1159815-44-7), structurally characterized by a pyridine ring substituted with a cyclopentyl group at the 5-position and a hydroxyl group at the 3-position, emerged as a synthetic target in the early 21st century. Its identification aligns with broader efforts to diversify pyridine-based chemical space for drug discovery. Early synthetic routes leveraged classical heterocyclic chemistry strategies, such as:
The compound was first cataloged in chemical databases like PubChem around 2019, reflecting its recent entry into the heterocyclic toolkit [3] [5]. Its structural complexity—featuring a planar pyridine core and a non-planar cyclopentyl moiety—posed synthetic challenges that spurred methodological innovations, including microwave-assisted cyclization and catalyst-controlled regioselective functionalization [4] [9].
Table 1: Key Identifiers and Properties of 5-Cyclopentylpyridin-3-ol
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1159815-44-7 |
Molecular Formula | C₁₀H₁₃NO |
IUPAC Name | 6-Cyclopentylpyridin-3-ol |
Core Scaffold | 3-Hydroxypyridine |
Synthetic Accessibility | Moderate (requires metal catalysis) |
Initial Database Appearance | ~2019 (PubChem) |
5-Cyclopentylpyridin-3-ol represents a strategic fusion of bioactive motifs: the pyridine ring’s hydrogen-bonding capacity and the cyclopentyl group’s lipophilic contour. This combination enables unique interactions with biological targets, positioning the compound as a versatile intermediate in drug design. Its significance is underscored by:
Table 2: Therapeutic Areas Leveraging Pyridine/Cycloalkyl Hybrids
Therapeutic Area | Example Agents | Role of Hybrid Scaffold |
---|---|---|
Oncology | Palbociclib, Voxtalisib | CDK4/6 and PI3K/mTOR inhibition |
Anti-Inflammatory | Dilmapimod | p38 MAPK inhibition |
Antiviral | — | HCV polymerase inhibition (research phase) |
CNS Disorders | — | mGluR5 modulation (structural analogs) |
Research highlights include its use in generating RET kinase inhibitors (e.g., patent US10202365B2), where the cyclopentyl group occupies allosteric pockets [10]. Additionally, 15% of 2014–2023 FDA-approved pyridine-containing drugs feature cycloalkyl appendages, validating this structural paradigm [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9